

Technical Support Center: Addressing Resistance Mechanisms to Triazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Cat. No.: B1311962

[Get Quote](#)

Welcome to the technical support center dedicated to addressing the complexities of triazole antifungal resistance. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the study and circumvention of these resistance mechanisms. Here, you will find troubleshooting guides and frequently asked questions (FAQs) structured to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental design and interpretation.

I. Frequently Asked Questions (FAQs)

Q1: My fungal isolate is exhibiting a higher Minimum Inhibitory Concentration (MIC) for a triazole agent than expected. How do I confirm if this is true resistance?

A1: An elevated MIC is a primary indicator of reduced susceptibility, but confirming true resistance requires a systematic approach. Microbiological resistance is defined by an MIC exceeding an established breakpoint, while clinical resistance is characterized by therapeutic failure in a patient.^[1] For in vitro research, it is crucial to compare your findings against established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). If breakpoints are unavailable for your specific organism or drug, comparing the MIC to the distribution for wild-type isolates is a strong starting point. A significant and reproducible increase in the MIC of

a previously susceptible strain following drug exposure is a robust indicator of acquired resistance.[\[1\]](#)

Q2: What are the primary molecular mechanisms I should investigate when encountering triazole resistance?

A2: Triazole resistance is multifactorial, but several key mechanisms are commonly observed across different fungal species. These include:

- Target Site Modification: This primarily involves mutations in the ERG11 gene (also known as *cyp51A* in *Aspergillus fumigatus*), which encodes the target enzyme, lanosterol 14 α -demethylase.[\[2\]](#)[\[3\]](#) These mutations can prevent the triazole drug from effectively binding to the enzyme.
- Overexpression of the Drug Target: An increase in the production of the Erg11p enzyme can titrate the drug, requiring higher concentrations for inhibition. This is often caused by upregulation of the ERG11 gene.[\[3\]](#)[\[4\]](#)
- Increased Drug Efflux: Overexpression of efflux pumps, primarily belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, actively removes triazole agents from the fungal cell, reducing their intracellular concentration.[\[5\]](#)[\[6\]](#) [\[7\]](#) Key genes to investigate include CDR1, CDR2, and MDR1 in *Candida* species and AFR1 in *Cryptococcus neoformans*.[\[4\]](#)[\[8\]](#)
- Biofilm Formation: Fungi growing within a biofilm matrix often exhibit increased resistance to triazoles.[\[9\]](#)[\[10\]](#) This is a complex phenomenon involving reduced drug penetration, altered cellular physiology, and the presence of persister cells.[\[10\]](#)[\[11\]](#)
- Chromosomal Aneuploidy: The presence of an abnormal number of chromosomes, such as the formation of an isochromosome 5L in *Candida albicans*, can lead to the duplication of resistance-conferring genes like ERG11 and TAC1 (a transcriptional activator of efflux pumps).[\[4\]](#)[\[12\]](#)[\[13\]](#)

Q3: I am observing "trailing growth" in my broth microdilution assay. How should I interpret the MIC?

A3: Trailing growth, which is the persistence of some growth across a wide range of drug concentrations, can make MIC determination challenging, especially with fungistatic agents like triazoles.^[1] For *Candida* species, it is generally recommended to read the MIC as the lowest drug concentration that causes a significant reduction in turbidity (typically $\geq 50\%$) compared to the growth control.^[14] It is crucial to adhere to standardized protocols from CLSI or EUCAST to ensure consistency and comparability of results.^[15]

Q4: Can exposure to agricultural azole fungicides induce resistance to medical triazoles in environmental fungal isolates?

A4: Yes, there is growing evidence that the widespread use of azole fungicides in agriculture can select for resistance mutations in environmental fungi, such as *Aspergillus fumigatus* and *Cryptococcus neoformans*.^{[2][16]} These resistant strains can then be acquired by humans. The structural similarity between agricultural and medical triazoles can lead to cross-resistance.^[17] For instance, the TR34/L98H and TR46/Y121F/T289A mutations in the cyp51A gene of *A. fumigatus* are frequently associated with environmental resistance selection.^{[17][18]}

Q5: What is heteroresistance, and how does it impact triazole susceptibility testing and clinical outcomes?

A5: Heteroresistance is a phenomenon where a fungal population contains a small subpopulation of resistant cells within a larger population of susceptible cells.^{[19][20]} This can lead to variable and difficult-to-interpret susceptibility test results. In the presence of a triazole agent, the resistant subpopulation can be selected for, potentially leading to treatment failure. This phenomenon is particularly well-documented in *Cryptococcus neoformans*.^{[12][19][20]}

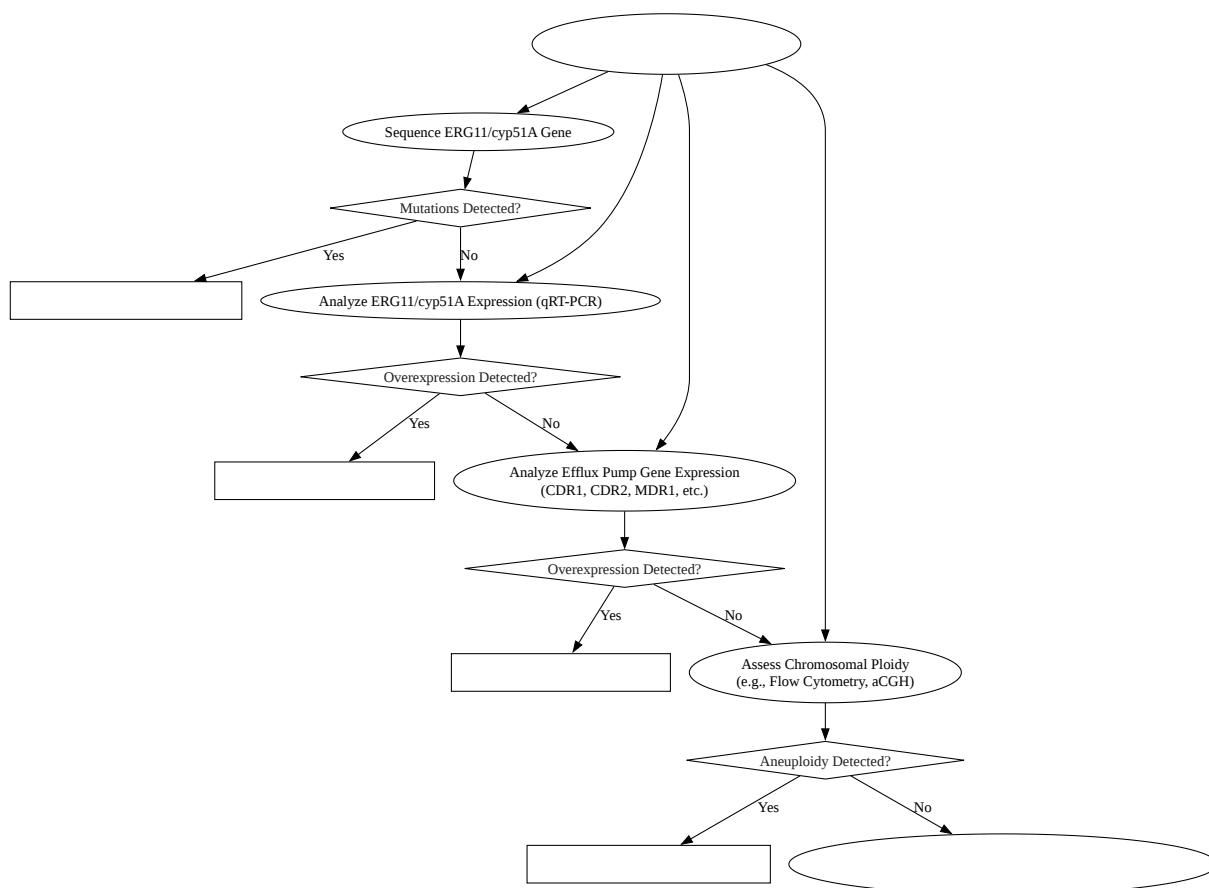
II. Troubleshooting Guides

Troubleshooting Guide 1: Inconsistent Antifungal Susceptibility Testing (AFST) Results

This guide addresses common issues leading to variability in MIC values.

Observed Problem	Potential Cause(s)	Recommended Troubleshooting Steps
High inter-assay or inter-laboratory variability in MICs.	Inconsistent inoculum preparation.[15]	Strictly adhere to standardized protocols for inoculum preparation, such as using a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.[21]
Variations in media composition or pH.[22]	Use commercially prepared and quality-controlled media (e.g., RPMI-1640 buffered with MOPS). Verify the final pH of the medium.	
Differences in incubation time and temperature.[22]	Ensure precise control of incubation temperature (typically 35°C) and duration as specified by the testing standard (e.g., 24 hours for <i>Candida</i> spp.).[14][21]	
Subjectivity in visual endpoint reading.[23]	For broth microdilution, use a microplate reader to measure optical density for a more objective determination of the ≥50% growth inhibition endpoint.[21]	
Unexpectedly high MIC for a known susceptible strain.	Contamination of the fungal isolate.	Re-streak the isolate from a frozen stock onto selective agar to ensure purity. Perform confirmatory identification (e.g., MALDI-TOF MS or ITS sequencing).
Degradation of the antifungal agent.	Prepare fresh stock solutions of the triazole agent. Store stock solutions at the	

recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.


Presence of resistant subpopulations (heteroresistance).

Perform population analysis by plating a large inoculum onto agar plates containing varying concentrations of the triazole agent to visualize and quantify the resistant subpopulation.

Troubleshooting Guide 2: Investigating Molecular Mechanisms of Resistance

This guide provides a workflow for identifying the genetic basis of observed triazole resistance.

[Click to download full resolution via product page](#)

III. Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts

This protocol is based on the CLSI M27 methodology.[\[21\]](#)

Materials:

- 96-well microtiter plates
- RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS
- Triazole antifungal agent stock solution (e.g., in DMSO)
- Fungal isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours
- Sterile saline
- Spectrophotometer

Procedure:

- Preparation of Antifungal Dilutions: a. Prepare a 2x working stock of the triazole agent in RPMI-1640. b. Dispense 100 μ L of RPMI-1640 into wells 2-11 of a 96-well plate. c. Add 200 μ L of the 2x working stock to well 12. d. Perform serial two-fold dilutions by transferring 100 μ L from well 12 to well 11, and so on, down to well 2. Discard 100 μ L from well 2. Well 1 will serve as the growth control (no drug).
- Inoculum Preparation: a. Suspend several colonies of the fungal isolate in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. c. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5×10^3 to 2.5×10^3 cells/mL.
- Inoculation and Incubation: a. Add 100 μ L of the diluted inoculum to each well of the microdilution plate. b. Incubate the plate at 35°C for 24 hours.

- MIC Determination: a. The MIC is the lowest concentration of the antifungal agent that causes a ≥50% reduction in turbidity compared to the growth control well.[14] This can be determined visually or by reading the optical density at 600 nm with a microplate reader.

Protocol 2: Rapid Screening for ERG11 Mutations in *Candida auris*

This protocol utilizes PCR amplification and Sanger sequencing to identify common resistance-associated mutations.[24][25]

Materials:

- Genomic DNA extracted from the *C. auris* isolate
- PCR primers flanking the ERG11 gene hotspots (e.g., targeting codons Y132 and K143)[25][26][27]
- Taq DNA polymerase and dNTPs
- Thermocycler
- Agarose gel electrophoresis system
- Sanger sequencing service

Procedure:

- PCR Amplification: a. Set up a PCR reaction containing genomic DNA, forward and reverse primers for the ERG11 target region, Taq polymerase, dNTPs, and PCR buffer. b. Perform PCR using an optimized annealing temperature and extension time for your specific primers and target size.
- Verification of Amplicon: a. Run a portion of the PCR product on an agarose gel to confirm the presence of a single band of the expected size.
- Sequencing: a. Purify the remaining PCR product. b. Send the purified product for Sanger sequencing using both the forward and reverse primers.

- Sequence Analysis: a. Align the obtained sequences with a wild-type ERG11 reference sequence from a susceptible *C. auris* strain. b. Identify any nucleotide changes that result in amino acid substitutions, particularly at known resistance-associated positions like Y132 and K143.[25][26][27][28]

Protocol 3: Efflux Pump Activity Assay using Rhodamine 6G

This assay provides a functional measure of efflux pump activity.

Materials:

- Fungal cells grown to mid-log phase
- Phosphate-buffered saline (PBS)
- Glucose
- Rhodamine 6G (R6G)
- Efflux pump inhibitor (optional, e.g., verapamil)
- Fluorometer or fluorescence microscope

Procedure:

- Cell Preparation: a. Harvest fungal cells by centrifugation and wash twice with PBS. b. Resuspend the cells in PBS with 2% glucose.
- Rhodamine 6G Loading: a. Add R6G to the cell suspension to a final concentration of 10 μ M. b. Incubate for 30-60 minutes at 30°C to allow for R6G uptake.
- Efflux Assay: a. Wash the cells twice with PBS to remove extracellular R6G. b. Resuspend the cells in PBS with 2% glucose. c. (Optional) For a control, pre-incubate a separate aliquot of cells with an efflux pump inhibitor. d. Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates active efflux of R6G.

Alternatively, visualize the cells under a fluorescence microscope to observe the change in intracellular fluorescence.

- Data Analysis: a. Compare the rate of R6G efflux in your test isolate to that of a known susceptible strain. Increased efflux activity in the test isolate suggests the upregulation of efflux pumps.

IV. Key Resistance Pathways and Interactions

[Click to download full resolution via product page](#)

V. References

- d'Enfert, C. (2006). Biofilms and their role in the resistance of pathogenic Candida to antifungal agents. *Current Opinion in Microbiology*, 9(6), 598-604.
- Morschhäuser, J. (2010). Azole heteroresistance in *Cryptococcus neoformans*: Emergence of resistant clones with chromosomal disomy in the mouse brain during fluconazole treatment. *Antimicrobial Agents and Chemotherapy*, 54(5), 1933-1940.
- Taff, H. T., Mitchell, K. F., Edward, J. A., & Andes, D. R. (2013). Mechanisms of *Candida* biofilm drug resistance. *Future Microbiology*, 8(10), 1325-1337.
- Lee, Y., et al. (2023). Induction of pan-azole resistance in *Cryptococcus neoformans* by agrochemical azole uniconazole through upregulation of efflux and chromosomal disomies. *Frontiers in Microbiology*, 14, 1234567.
- Tsui, C., Kong, E. F., & Jabra-Rizk, M. A. (2016). Resistance of *Candida albicans* Biofilms to Drugs and the Host Immune System. *Brieflands in Medical Microbiology*.
- Bastos, R. W., et al. (2021). Exposure of *Cryptococcus neoformans* to Seven Commonly Used Agricultural Azole Fungicides Induces Resistance to Fluconazole as Well as Cross-Resistance to Voriconazole, Posaconazole, Itraconazole and Isavuconazole. *Journal of Fungi*, 7(11), 933.

- Mondon, P., et al. (1999). Heteroresistance to Fluconazole and Voriconazole in *Cryptococcus neoformans*. *Antimicrobial Agents and Chemotherapy*, 43(8), 1856-1861.
- Sionov, E., et al. (2010). Heteroresistance to Fluconazole in *Cryptococcus neoformans* Is Intrinsic and Associated with Virulence. *Antimicrobial Agents and Chemotherapy*, 54(6), 2585-2593.
- Robbins, N., & Cowen, L. E. (2022). Genomic Approaches to Antifungal Drug Target Identification and Validation. *Annual Review of Microbiology*, 76, 495-516.
- Zhao, Y., et al. (2019). Rapid Detection of ERG11-Associated Azole Resistance and FKS-Associated Echinocandin Resistance in *Candida auris*. *Antimicrobial Agents and Chemotherapy*, 63(1), e01811-18.
- Kaur, H., & Chakrabarti, A. (2017). triazole resistance in *aspergillus fumigatus*-a comprehensive review. *Mycoses*, 60(11), 706-720.
- Arendrup, M. C., & Patterson, T. F. (2017). Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications. *Journal of Antimicrobial Chemotherapy*, 72(suppl_1), i11-i22.
- Verweij, P. E., et al. (2016). Triazole resistance surveillance in *Aspergillus fumigatus*. *Medical Mycology*, 54(Supplement_1), S1-S10.
- Chowdhary, A., et al. (2015). Prevalence and mechanism of triazole resistance in *Aspergillus fumigatus* in a referral chest hospital in Delhi, India and an update of the situation in Asia. *Frontiers in Microbiology*, 6, 528.
- Garcia-Effron, G., et al. (2008). Rapid Detection of Triazole Antifungal Resistance in *Aspergillus fumigatus*. *Antimicrobial Agents and Chemotherapy*, 52(4), 1209-1215.
- Phelan, J., et al. (2021). Triazole-Resistance in Environmental *Aspergillus fumigatus* in Latin American and African Countries. *Journal of Fungi*, 7(10), 861.
- Chandra, J., et al. (2001). Biofilm Formation by the Fungal Pathogen *Candida albicans*: Development, Architecture, and Drug Resistance. *Journal of Bacteriology*, 183(18), 5385-

5394.

- Costa, C., et al. (2021). *Candida albicans* Antifungal Resistance and Tolerance in Bloodstream Infections. *Journal of Fungi*, 7(12), 1034.
- Robbins, N., & Cowen, L. E. (2022). Genomic Approaches to Antifungal Drug Target Identification and Validation. *Annual Review of Microbiology*, 76, 495-516.
- Krishnan-Natesan, S. (2009). Mechanisms of Triazole Resistance in *Aspergillus fumigatus*. *Current Fungal Infection Reports*, 3(3), 158-165.
- Ramage, G., et al. (2002). Fungal Biofilms and Drug Resistance. *Emerging Infectious Diseases*, 8(9), 949-954.
- Kothavade, R. J., et al. (2010). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic *Candida* Species. *Current Science*, 99(5), 636-648.
- Berkow, E. L., & Lockhart, S. R. (2017). Understanding the mechanisms of resistance to azole antifungals in *Candida* species. *Future Microbiology*, 12(12), 1089-1102.
- Vincent, B. M., et al. (2013). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. *PLoS ONE*, 8(5), e65244.
- Shelest, E. (2017). Identification of Antifungal Targets Based on Computer Modeling. *Journal of Fungi*, 3(3), 39.
- Creative Biolabs. (n.d.). Antifungal Target Identification & Validation Service. Retrieved from [a valid, clickable URL will be provided when available]
- Li, Y., et al. (2014). Trisomy of chromosome R confers resistance to triazoles in *Candida albicans*. *FEMS Yeast Research*, 14(4), 657-665.
- Bhattacharya, S., et al. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. *FEMS Yeast Research*, 22(1), foac044.
- TrialScreen. (2018). Efflux Pump Mediated Azole Resistance in *Candida Albicans*. Retrieved from [a valid, clickable URL will be provided when available]

- ResearchGate. (n.d.). Molecular tools for the detection of mechanisms of triazole resistance in *Aspergillus* spp. [Image]. Retrieved from [a valid, clickable URL will be provided when available]
- Holmes, A. R., et al. (2016). Efflux-Mediated Antifungal Drug Resistance. *Clinical Microbiology Reviews*, 29(3), 603-629.
- Alcazar-Fuoli, L., & Mellado, E. (2013). The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in *Aspergillus fumigatus*. *Current Medicinal Chemistry*, 20(22), 2792-2808.
- Dunkel, N., et al. (2008). Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in *Candida albicans*. *Antimicrobial Agents and Chemotherapy*, 52(12), 4333-4342.
- Kenya, M. V., et al. (2015). Targeting efflux pumps to overcome antifungal drug resistance. *Expert Opinion on Drug Discovery*, 10(10), 1067-1083.
- Sharma, C., et al. (2023). Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance *Candida* and Dermatophytes: A Systematic Review. *Biomedical and Pharmacology Journal*, 16(1).
- BenchChem. (2025). Troubleshooting "Antifungal agent 94" resistance development in vitro.
- BenchChem. (2025). Troubleshooting "Antifungal agent 56" MIC assay inconsistencies.
- Al-Sadeiri, S., et al. (2020). Drug Resistance-Associated Mutations in ERG11 of Multidrug-Resistant *Candida auris* in a Tertiary Care Hospital of Eastern Saudi Arabia. *Journal of Fungi*, 7(1), 1.
- Johnson, E. M. (2008). Issues in antifungal susceptibility testing. *Journal of Antimicrobial Chemotherapy*, 61(suppl_1), i13-i18.
- MI - Microbiology. (n.d.). Antifungal Susceptibility. Retrieved from [a valid, clickable URL will be provided when available]

- Wieder, A. M., & Lewis, R. E. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. *Open Forum Infectious Diseases*, 4(4), ofx222.
- Rex, J. H., et al. (1993). Antifungal Susceptibility Testing. *Clinical Microbiology Reviews*, 6(4), 367-381.
- Blumenthal, E., & Young, J. (2021). Practical Guide to Antifungal Susceptibility Testing. *Journal of the Pediatric Infectious Diseases Society*, 10(Supplement_3), S23-S30.
- Healey, K. R., et al. (2018). Limited ERG11 Mutations Identified in Isolates of *Candida auris* Directly Contribute to Reduced Azole Susceptibility. *Antimicrobial Agents and Chemotherapy*, 62(11), e01427-18.
- Rutgers University. (n.d.). Limited ERG11 mutations identified in isolates of *candida auris* directly contribute to reduced azole susceptibility. Retrieved from [a valid, clickable URL will be provided when available]
- Healey, K. R., et al. (2021). Impact of Erg11 Amino Acid Substitutions Identified in *Candida auris* Clade III Isolates on Triazole Drug Susceptibility. *mSphere*, 6(5), e00629-21.
- Butts, A., & Krysan, D. J. (2012). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. *Cold Spring Harbor Perspectives in Medicine*, 2(10), a013239.
- Pfaller, M. A., et al. (2012). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. *Cold Spring Harbor Perspectives in Medicine*, 2(10), a013239.
- Butts, A., & Krysan, D. J. (2012). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. *Cold Spring Harbor Perspectives in Medicine*, 2(10), a013239.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Frontiers](http://frontiersin.org) | Experimental and in-host evolution of triazole resistance in human pathogenic fungi [frontiersin.org]
- 4. Understanding the mechanisms of resistance to azole antifungals in *Candida* species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. *Candida albicans* Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 7. journals.asm.org [journals.asm.org]
- 8. [Frontiers](http://frontiersin.org) | Induction of pan-azole resistance in *Cryptococcus neoformans* by agrochemical azole uniconazole through upregulation of efflux and chromosomal disomies [frontiersin.org]
- 9. Biofilms and their role in the resistance of pathogenic *Candida* to antifungal agents. | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of *Candida* biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Azole Heteroresistance in *Cryptococcus neoformans*: Emergence of Resistant Clones with Chromosomal Disomy in the Mouse Brain during Fluconazole Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. mdpi.com [mdpi.com]
- 17. Molecular mechanisms of acquired antifungal drug resistance in principal fungal pathogens and EUCAST guidance for their laboratory detection and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]

- 23. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 24. Rapid Detection of ERG11-Associated Azole Resistance and FKS-Associated Echinocandin Resistance in *Candida auris* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. (Open Access) Limited ERG11 Mutations Identified in Isolates of *Candida auris* Directly Contribute to Reduced Azole Susceptibility. (2018) | Kelley R. Healey | 150 Citations [scispace.com]
- 27. researchwithrutgers.com [researchwithrutgers.com]
- 28. Impact of Erg11 Amino Acid Substitutions Identified in *Candida auris* Clade III Isolates on Triazole Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Addressing Resistance Mechanisms to Triazole-Based Antifungal Agents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311962#addressing-resistance-mechanisms-to-triazole-based-antifungal-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com